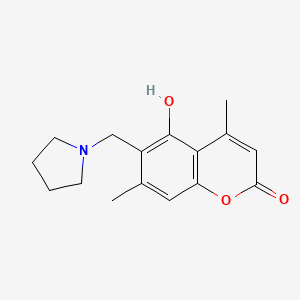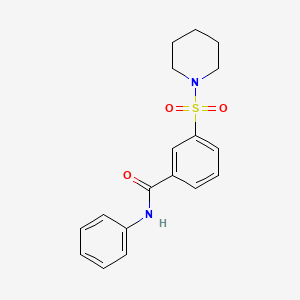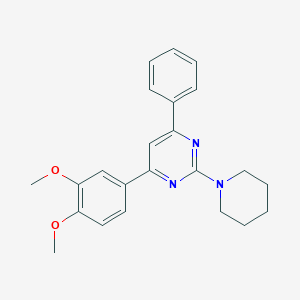
2-(allyloxy)-4,6-di-1-piperidinyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(allyloxy)-4,6-di-1-piperidinyl-1,3,5-triazine is a chemical compound that has gained significant attention in the scientific community due to its potential in various research applications. This compound is a member of the triazine family and has a unique structure that makes it a promising candidate for various studies.
Wirkmechanismus
The mechanism of action of 2-(allyloxy)-4,6-di-1-piperidinyl-1,3,5-triazine is not fully understood. However, it is believed that the compound interacts with metal ions and undergoes a conformational change, leading to fluorescence emission. This property has made it a valuable tool for the detection of metal ions in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(allyloxy)-4,6-di-1-piperidinyl-1,3,5-triazine are still under investigation. However, it has been shown to have low toxicity and is relatively stable in biological systems. This makes it a promising candidate for various research applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 2-(allyloxy)-4,6-di-1-piperidinyl-1,3,5-triazine for lab experiments are its low toxicity, stability, and unique structure. However, its limitations include its high cost and the need for specialized equipment for its synthesis and purification.
Zukünftige Richtungen
There are several future directions for the research on 2-(allyloxy)-4,6-di-1-piperidinyl-1,3,5-triazine. One of the most promising areas of research is its use as a drug delivery system. Researchers are also investigating its potential as a catalyst in various chemical reactions and as a fluorescent probe for the detection of metal ions in biological systems. Additionally, there is ongoing research to optimize the synthesis and purification methods of this compound to make it more accessible for various research applications.
In conclusion, 2-(allyloxy)-4,6-di-1-piperidinyl-1,3,5-triazine is a promising compound for various scientific research applications. Its unique structure and properties make it a valuable tool for the detection of metal ions in biological systems, drug delivery, and as a catalyst in chemical reactions. Ongoing research in this area will undoubtedly lead to new discoveries and potential applications for this compound.
Synthesemethoden
The synthesis method of 2-(allyloxy)-4,6-di-1-piperidinyl-1,3,5-triazine involves the reaction of allylamine with cyanuric chloride in the presence of triethylamine. This reaction leads to the formation of the desired compound, which can be further purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(allyloxy)-4,6-di-1-piperidinyl-1,3,5-triazine has been extensively studied for its potential in various scientific research applications. One of the most promising areas of research is its use as a fluorescent probe for the detection of metal ions in biological systems. This compound has also been studied for its potential as a drug delivery system and as a catalyst in various chemical reactions.
Eigenschaften
IUPAC Name |
2,4-di(piperidin-1-yl)-6-prop-2-enoxy-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O/c1-2-13-22-16-18-14(20-9-5-3-6-10-20)17-15(19-16)21-11-7-4-8-12-21/h2H,1,3-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCDUSPQPFSBES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Triazine, 2-allyloxy-4,6-di(1-pyperidyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(2-furylmethyl)-5-hydroxy-2-methyl-1H-indol-3-yl]ethanone](/img/structure/B5917644.png)

![7-hydroxy-4,8-dimethyl-6-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5917678.png)

![ethyl N-(ethoxycarbonyl)-N-{[isopropoxy(methyl)phosphoryl]methyl}-beta-alaninate](/img/structure/B5917697.png)

![N-{amino[(6-ethyl-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5917708.png)
![5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5917715.png)

![4-methoxy-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B5917731.png)

![N-[5-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5917739.png)
![N~1~,N~1~-diethyl-N~4~-{2-[(isopropylamino)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5917746.png)
![N-{2-[2,6-dimethyl-4-(4-morpholinylsulfonyl)phenoxy]ethyl}acetamide](/img/structure/B5917748.png)